5-TAMRA-SE

Beschreibung

Eigenschaften

IUPAC Name |

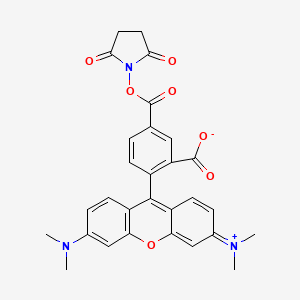

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFRSNKRTNUMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376329 | |

| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150810-68-7 | |

| Record name | 2-[6-(Dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl]-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-TAMRA-SE in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely used fluorescent dye in biochemical and molecular biology research. We will delve into its core applications, provide detailed experimental protocols, and present key quantitative data in a structured format.

Core Principles of this compound

This compound is a bright, photostable, and pH-insensitive orange-red fluorescent dye.[1][2][3] Its primary utility lies in its ability to covalently label biomolecules, rendering them fluorescent for subsequent detection and analysis. The "SE" (Succinimidyl Ester) functional group is key to its reactivity, as it specifically targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[2][4] This single isomer form is often preferred over mixed isomers for applications requiring high purity and reproducibility, such as peptide and protein labeling, due to its better resolution in high-performance liquid chromatography (HPLC) purification.[2][5]

Key Features:

-

Amine-Reactivity: The succinimidyl ester moiety reacts efficiently with primary amines in a pH range of 7-9 to form a stable covalent amide bond.[2]

-

Bright and Photostable Fluorescence: 5-TAMRA conjugates produce a strong and lasting fluorescent signal, making them suitable for imaging applications that require prolonged exposure to light.[1][2]

-

pH Insensitivity: Unlike some other fluorophores like fluorescein, the fluorescence of 5-TAMRA is not significantly affected by changes in pH within a physiological range, ensuring more reliable and consistent results in various experimental conditions.[2]

Quantitative Data

The optical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The following table summarizes its key spectral and physical characteristics.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | ~541 - 555 nm | [4][6][7] |

| Emission Maximum (λem) | ~567 - 580 nm | [1][6] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [2][6] |

| Quantum Yield (Φ) | ~0.1 | [6] |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [2][6] |

| Molecular Weight | 527.53 g/mol | [2][7][8] |

| Solubility | Soluble in DMF and DMSO | [6] |

| Reactive Group | NHS ester | [6] |

| Reactivity | Primary amines | [6] |

Core Applications and Experimental Protocols

This compound is a versatile tool employed in a variety of biochemical and cell-based assays.

The most common application of this compound is the fluorescent labeling of proteins and peptides. This enables the visualization and tracking of these molecules in various assays.

Experimental Workflow for Protein Labeling:

Workflow for labeling proteins with this compound.

Detailed Protocol for IgG Antibody Labeling: [9][10][11][12]

-

Prepare Protein Solution: Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.[12] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

-

Labeling Reaction: While gently vortexing the protein solution, add the this compound stock solution to achieve a dye-to-protein molar ratio of approximately 5:1 to 10:1.[9][10] For IgG (MW ~150 kDa), this can be optimized.[10][11]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

-

Purification: Remove the unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[9]

-

Storage: Store the purified 5-TAMRA-labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[9][11]

5-TAMRA-labeled antibodies are extensively used in immunofluorescence microscopy to visualize the localization of specific proteins within cells.

Experimental Workflow for Immunofluorescence:

Workflow for indirect immunofluorescence staining.

Detailed Protocol for Indirect Immunofluorescence: [13]

-

Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells with a suitable fixative, such as 2-4% formaldehyde in PBS, for 10-15 minutes at room temperature.

-

Permeabilization: If the target protein is intracellular, permeabilize the cell membrane with a detergent like 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1-5% BSA or serum) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (specific to the target protein) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the cells with a 5-TAMRA-labeled secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-600 nm).

5-TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[2] FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[14] This phenomenon can be used to measure distances between molecules and detect binding events.

Common FRET Pairs with 5-TAMRA as the Acceptor:

| Donor Fluorophore | Acceptor Fluorophore | Application Examples |

| FAM (Fluorescein) | 5-TAMRA | Nucleic acid hybridization, protease assays |

| Cy3 | 5-TAMRA | Protein-protein interactions, conformational changes |

Logical Relationship in a FRET-based Protease Assay:

Principle of a FRET-based protease assay.

FP is a powerful technique for studying molecular binding events in solution.[15] It relies on the principle that a small, fluorescently labeled molecule (like a 5-TAMRA-labeled peptide) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule (like a protein), its tumbling slows down, leading to an increase in the polarization of the emitted light.

Experimental Workflow for a Competitive FP Assay:

Principle of a competitive fluorescence polarization assay.

Detailed Protocol for a Competitive FP Assay: [16][17]

-

Reagent Preparation: Prepare solutions of the target protein, the 5-TAMRA-labeled ligand (probe), and the unlabeled competitor (inhibitor) in a suitable assay buffer.

-

Assay Plate Setup: In a multi-well plate (typically a black, low-binding plate), add the protein and the 5-TAMRA-labeled probe at fixed concentrations.

-

Competitor Titration: Add the unlabeled competitor at varying concentrations to the wells. Include control wells with no competitor (for maximum polarization) and wells with no protein (for minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for 5-TAMRA and polarizers.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model to determine the IC₅₀ value of the competitor.

Conclusion

This compound remains a cornerstone fluorescent probe in biochemistry due to its robust chemical and photophysical properties. Its versatility in labeling biomolecules and its applicability across a wide range of fluorescence-based techniques make it an invaluable tool for researchers investigating molecular interactions, cellular processes, and for high-throughput screening in drug discovery. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]

- 4. empbiotech.com [empbiotech.com]

- 5. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]

- 6. rndsystems.com [rndsystems.com]

- 7. abpbio.com [abpbio.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. youdobio.com [youdobio.com]

- 10. eurogentec.com [eurogentec.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. biotium.com [biotium.com]

- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 16. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to 5-TAMRA-SE: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely utilized fluorescent dye for the labeling of biomolecules. We will delve into its spectral characteristics, detailed experimental protocols, and visualize the workflows involved in its application.

Core Properties of this compound

This compound is an amine-reactive fluorescent probe that covalently attaches to primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1][2][3] The succinimidyl ester (SE) moiety reacts with amines in a pH-dependent manner, typically in a slightly alkaline buffer, to form a stable amide bond.[4][5] As a single isomer, this compound offers high reproducibility for labeling applications.[1] It is particularly favored for labeling peptides and proteins, while its isomer, 6-TAMRA, is more commonly used for nucleotides.[1][6] The resulting conjugates exhibit bright, orange-red fluorescence that is notably insensitive to pH variations, a significant advantage over dyes like fluorescein.[1][7]

Spectral Characteristics

The efficiency of a fluorescent probe is determined by its excitation and emission spectra, as well as its quantum yield and extinction coefficient. This compound is compatible with standard fluorescence microscopy setups and can be effectively excited by common laser lines, such as 532 nm or 546 nm.[1][2]

Table 1: Quantitative Spectral Data for this compound

| Parameter | Value | References |

| Excitation Maximum (λex) | 541 - 565 nm | [1][2][7][8][9] |

| Emission Maximum (λem) | 567 - 580 nm | [2][7][8][9][10] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1 | |

| Recommended Laser Lines | 532 nm, 546 nm | [1][2] |

| Fluorescence Color | Orange-Red | [1][7] |

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to proteins and subsequent purification of the labeled conjugate.

1. Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

-

Materials:

-

This compound

-

Target protein (free of amine-containing stabilizers like Tris or glycine)[11]

-

Anhydrous DMSO or DMF[4]

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3.[4]

-

(Optional) Quenching Buffer: 1 M Tris buffer, pH 7.5.[4]

-

Purification supplies (e.g., Sephadex G-25 desalting column).[4]

-

-

Procedure:

-

Dye Preparation: Allow the this compound vial to equilibrate to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF. This should be done fresh for each labeling reaction.[4]

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4]

-

Conjugation: While gently vortexing the protein solution, add the this compound stock solution dropwise. A molar excess of 5-10 fold of the dye to the protein is a common starting point.[4]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4]

-

Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50 mM.[4]

-

Purification: Remove the unreacted dye from the labeled protein conjugate using a desalting column, spin column, or dialysis.[4]

-

2. Purification of Labeled Protein using a Desalting Column

-

Procedure:

-

Equilibrate the desalting column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS (pH 7.2-7.4).[7]

-

Load the reaction mixture from the conjugation step onto the column.[7]

-

Begin elution with the PBS buffer.[7]

-

The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will elute later.

-

Combine the fractions containing the purified, labeled protein.

-

Visualization of Experimental Workflows and Logical Relationships

While this compound is used to label components of signaling pathways to visualize them, it is not a component of the pathway itself. Therefore, a generalized experimental workflow for protein labeling and a diagram illustrating the logic of purification are provided below.

References

- 1. chempep.com [chempep.com]

- 2. empbiotech.com [empbiotech.com]

- 3. interchim.fr [interchim.fr]

- 4. youdobio.com [youdobio.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. 5-TAMRA, SE [5-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biotium.com [biotium.com]

Principle of 5-TAMRA-SE Amine Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the use of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) for the fluorescent labeling of biomolecules. This compound is a widely utilized amine-reactive fluorescent dye that covalently attaches to primary and secondary amines, enabling the sensitive detection and analysis of proteins, peptides, and amine-modified nucleic acids.

Core Principle: The Amine-Reactive Chemistry

The fundamental principle of this compound labeling lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group of the dye and nucleophilic primary or secondary amines present on the target biomolecule.[1][2] This reaction, known as acylation, results in the formation of a stable and covalent amide bond, effectively tethering the fluorescent TAMRA molecule to the target.[3][4][5]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds efficiently under mild alkaline conditions, typically at a pH between 7.2 and 8.5.[6][7] At this pH, the amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester. It is crucial to avoid amine-containing buffers, such as Tris or glycine, as they will compete with the target molecule for reaction with the dye, thereby reducing labeling efficiency.[5][8]

The succinimidyl ester is susceptible to hydrolysis in aqueous environments, which increases with pH. Therefore, it is imperative to prepare the this compound solution in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and to perform the labeling reaction promptly.[8]

Physicochemical and Spectroscopic Properties

5-TAMRA is a single isomer of the tetramethylrhodamine dye, which offers greater reproducibility compared to mixed isomer preparations.[4][8] It exhibits bright orange-red fluorescence that is largely insensitive to pH changes within the physiological range, a desirable characteristic for many biological applications.[6][8]

| Property | Value | References |

| Excitation Maximum (λex) | ~546 - 565 nm | [6][8][9] |

| Emission Maximum (λem) | ~575 - 580 nm | [6][8][9] |

| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | [8] |

| Molecular Weight | 527.5 g/mol | [8] |

| Recommended Solvent | Anhydrous DMSO or DMF | [8][10] |

Experimental Workflow and Considerations

A typical this compound labeling experiment involves several key steps: preparation of the biomolecule and dye, the conjugation reaction, and purification of the labeled conjugate. Each step requires careful optimization to achieve the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.

Detailed Experimental Protocol

The following is a generalized protocol for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Materials:

-

This compound

-

Anhydrous DMSO

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[10]

-

-

Conjugation Reaction:

-

Reaction Quenching (Optional):

-

To stop the reaction, a quenching buffer such as 1 M Tris-HCl can be added to a final concentration of 50 mM.[10]

-

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TAMRA (around 547-555 nm).

-

-

Storage:

Key Reaction Parameters

| Parameter | Recommended Range/Value | Rationale & Notes | References |

| pH | 7.2 - 8.5 (Optimal ~8.3) | Balances amine reactivity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the dye. | [6][7][8][10] |

| Buffer | Amine-free (e.g., Bicarbonate, Phosphate, Borate, MOPS) | Amine-containing buffers (e.g., Tris, Glycine) compete with the target molecule for the dye. | [3][5][8] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [3][6][10][12] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | This needs to be optimized for the specific protein and desired DOL. A higher ratio increases the DOL but also the risk of protein precipitation and altered function. | [3][4][10] |

| Reaction Time | 1 - 2 hours | Sufficient time for the reaction to proceed to completion at room temperature. | [8][10] |

| Temperature | Room Temperature | Provides a balance between reaction rate and protein stability. | [8][10] |

Chemical Reaction Diagram

The chemical reaction between this compound and a primary amine on a biomolecule is depicted below.

Applications in Research and Drug Development

The stable, bright fluorescence of 5-TAMRA makes it a versatile tool in various life science applications:

-

Fluorescence Microscopy and Immunofluorescence: Labeled antibodies and other proteins are used to visualize the localization of specific targets within cells and tissues.[8][13]

-

Flow Cytometry: Quantify and sort cells based on the expression of cell surface or intracellular proteins labeled with 5-TAMRA.[8]

-

Fluorescence Resonance Energy Transfer (FRET): 5-TAMRA is often used as an acceptor dye in FRET-based assays to study molecular interactions, such as protein-protein or protein-nucleic acid interactions.[8][9]

-

Drug Delivery and Uptake Studies: Labeling therapeutic molecules or delivery vectors with 5-TAMRA allows for the visualization and tracking of their cellular uptake and trafficking.[6][13]

-

Enzyme Assays: Fluorescently labeled substrates can be used to monitor enzyme activity.[9]

-

Nucleic Acid Labeling: Amine-modified oligonucleotides can be labeled for use in DNA sequencing and hybridization assays.[8][13]

References

- 1. biotium.com [biotium.com]

- 2. empbiotech.com [empbiotech.com]

- 3. eurogentec.com [eurogentec.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. eurogentec.com [eurogentec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chempep.com [chempep.com]

- 9. caymanchem.com [caymanchem.com]

- 10. youdobio.com [youdobio.com]

- 11. interchim.fr [interchim.fr]

- 12. biotium.com [biotium.com]

- 13. TAMRA dye for labeling in life science research [baseclick.eu]

5-TAMRA-SE molecular weight and formula

An in-depth analysis of 5-TAMRA-SE (5-Carboxytetramethylrhodamine, succinimidyl ester) reveals its key molecular characteristics, which are fundamental for its application in fluorescent labeling of biomolecules.

The foundational quantitative data for this compound is its molecular weight and chemical formula. This information is crucial for accurate experimental design, particularly in calculating molar ratios for conjugation reactions.

| Parameter | Value | Citations |

| Molecular Weight | 527.52 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [1][2][3][4][5][6][7][8] |

This single isomer amine-reactive fluorescent dye is widely utilized for labeling peptides, proteins, and nucleotides.[9] Its succinimidyl ester group readily reacts with primary and secondary amines under mild conditions to form stable covalent bonds.[8] The resulting conjugates exhibit bright, pH-insensitive orange-red fluorescence with good photostability.[1][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-TAMRA N-succinimidyl ester (5-Carboxy-tetramethylrhodamine N-succinimidyl ester) [abcam.com]

- 3. scbt.com [scbt.com]

- 4. 5-羧基-四甲基罗丹明-琥珀酰亚胺酯 BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 5. abpbio.com [abpbio.com]

- 6. peptide.com [peptide.com]

- 7. rndsystems.com [rndsystems.com]

- 8. biotium.com [biotium.com]

- 9. 5-TAMRA, SE [5-Carboxytetramethylrhodamine, succinimidyl ester] *CAS#: 150810-68-7* | AAT Bioquest [aatbio.com]

- 10. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

understanding 5-TAMRA-SE for fluorescent labeling

An In-depth Technical Guide to 5-TAMRA-SE for Fluorescent Labeling

Core Concepts: Introduction to this compound

5-Carboxytetramethylrhodamine, succinimidyl ester (this compound) is a high-performance, amine-reactive fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.[1] As a single isomer of tetramethylrhodamine (TAMRA), it offers superior reproducibility and resolution in purification compared to mixed-isomer preparations.[1][2] The succinimidyl ester (SE) functional group enables a specific and efficient reaction with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a highly stable amide bond.[3][4]

The resulting 5-TAMRA-protein conjugates exhibit bright, orange-red fluorescence that is notably stable, photostable, and insensitive to pH changes over a wide physiological range.[1][5][6] These favorable properties make this compound an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, Fluorescence Resonance Energy Transfer (FRET), and DNA sequencing.[3][4]

Physicochemical and Spectroscopic Properties

The reliable performance of this compound in labeling experiments is grounded in its distinct chemical and photophysical characteristics. These properties are summarized below.

| Property | Value | References |

| Chemical Name | 5-Carboxytetramethylrhodamine, Succinimidyl Ester | [1] |

| Synonyms | 5-TAMRA-NHS ester | [5] |

| CAS Number | 150810-68-7 | [1][5] |

| Molecular Formula | C₂₉H₂₅N₃O₇ | [1][7] |

| Molecular Weight | 527.5 g/mol | [1][7][8] |

| Excitation Max (λex) | ~541 - 555 nm | [1][3][9][10] |

| Emission Max (λem) | ~567 - 581 nm | [3][5][9][10] |

| Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1 | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines | [1] |

| Solubility | Soluble in anhydrous DMSO and DMF | [1][3] |

Mechanism of Action: Amine Labeling

The core of this compound's utility lies in the reaction between its N-hydroxysuccinimidyl (NHS) ester group and a primary amine on a target biomolecule. This reaction, known as acylation, proceeds efficiently under mild alkaline conditions (pH 7.2-8.5).[4][5][11] The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the NHS leaving group and the formation of a stable, covalent amide bond linking the TAMRA fluorophore to the biomolecule.

Detailed Experimental Protocols

The following sections provide a comprehensive methodology for labeling proteins with this compound, purifying the conjugate, and determining the degree of labeling.

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL or 10 mM.[5][12] This stock solution should be prepared fresh for each experiment, as the succinimidyl ester is susceptible to hydrolysis.[8]

-

Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[4][5][12] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the dye.[1] The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[5][10][13] If necessary, dialyze the protein solution against the chosen labeling buffer to remove interfering substances.[4]

Protein Conjugation Reaction

The optimal molar ratio of dye to protein must be determined empirically but typically ranges from 5:1 to 20:1.[4][13] A 10:1 ratio is a common starting point for antibodies.[5]

-

Add the calculated volume of the this compound stock solution to the protein solution dropwise while gently stirring.[12][14]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][15]

-

(Optional) The reaction can be quenched by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM to consume any unreacted dye.[12][15]

Purification of the Labeled Conjugate

Purification is essential to remove unreacted, hydrolyzed dye from the final labeled protein. The most common method is size-exclusion chromatography.

-

Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[5][12]

-

Carefully load the reaction mixture onto the top of the column resin.[5]

-

Allow the sample to enter the resin bed, then begin eluting with PBS.[5]

-

The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.

-

Collect the fractions containing the brightly colored, labeled protein.[5]

Calculation of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental consistency. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for 5-TAMRA (~547-555 nm, Aₘₐₓ).[4][13]

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

-

Protein Molarity (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

Where:

-

CF₂₈₀ is the correction factor for 5-TAMRA at 280 nm (~0.19).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

-

Calculate the concentration of the dye:

-

Dye Molarity (M) = Aₘₐₓ / ε_dye

-

Where ε_dye is the molar extinction coefficient of 5-TAMRA at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹).[1]

-

-

Calculate the DOL:

Experimental Workflow Overview

The entire process from preparation to final analysis follows a structured workflow to ensure optimal and reproducible results.

Storage, Handling, and Troubleshooting

Proper management of the dye and labeled conjugates is crucial for maintaining their functionality.

Storage and Handling

-

Unopened Dye: Store the solid this compound at -20°C, desiccated, and protected from light.[1][3]

-

Stock Solutions: Dye stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

-

Labeled Conjugates: Store the purified, labeled protein at 4°C, protected from light, for up to two months.[4][13] For long-term storage, add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.01% sodium azide), aliquot, and store at -20°C.[4][13][14]

Troubleshooting Common Issues

Low labeling efficiency or aggregation of the labeled product are common challenges. The following guide outlines potential causes and solutions.

References

- 1. chempep.com [chempep.com]

- 2. 5-TAMRA,SE [5-Carboxytetramethylrhodamine, SE] [eurogentec.com]

- 3. empbiotech.com [empbiotech.com]

- 4. eurogentec.com [eurogentec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biotium.com [biotium.com]

- 9. abpbio.com [abpbio.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youdobio.com [youdobio.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. biotium.com [biotium.com]

- 15. benchchem.com [benchchem.com]

- 16. eurogentec.com [eurogentec.com]

5-TAMRA-SE: A Technical Guide to Solubility and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of 5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) in commonly used organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also details experimental protocols for its dissolution and use in labeling primary amine-containing biomolecules, a critical process in various research and drug development applications.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye widely utilized for the covalent labeling of proteins, peptides, and modified oligonucleotides.[1][2][3] Its succinimidyl ester moiety readily reacts with primary aliphatic amines to form a stable amide bond.[3][4] The resulting conjugates exhibit bright, photostable, and pH-insensitive orange-red fluorescence, making them suitable for a variety of applications including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[5][6][7]

Solubility Data

The solubility of this compound can vary slightly between suppliers. The following tables summarize the quantitative solubility data for this compound in DMSO and DMF as reported by various sources. It is important to note that factors such as the purity of the compound and the anhydrous nature of the solvent can influence solubility.[5]

Table 1: Solubility of this compound in DMSO

| Solubility | Concentration (mM) | Source | Notes |

| 50 mM | 50 | R&D Systems[8] | |

| 5 mg/mL | 9.48 | MedChemExpress[5][9] | Requires sonication and warming. Hygroscopic DMSO can impact solubility. |

| 1.4 mg/mL | - | Cayman Chemical[6] | |

| Soluble | - | AdipoGen Life Sciences, Abcam[10][11] | Qualitative description. |

| Soluble | - | ABP Biosciences[1] | Qualitative description. |

| Soluble | - | Biotium[12] | Qualitative description. |

| Soluble | - | Interchim[13] | Qualitative description. |

Table 2: Solubility of this compound in DMF

| Solubility | Concentration (mM) | Source | Notes |

| 100 mM | 100 | R&D Systems[8] | |

| 10 mg/mL | 18.96 | MedChemExpress[5][9] | Requires sonication. |

| 2 mg/mL | - | Cayman Chemical[6] | |

| Soluble | - | AdipoGen Life Sciences, Sigma-Aldrich[10][14] | Qualitative description. |

| Soluble | - | ABP Biosciences[1] | Qualitative description. |

| Soluble | - | Biotium[12] | Qualitative description. |

| Soluble | - | Interchim[13] | Qualitative description. |

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in anhydrous DMSO or DMF. This stock solution can then be diluted into the appropriate reaction buffer for labeling.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).[3][5][9]

-

Vortex the vial thoroughly to ensure the dye is completely dissolved.[15] Gentle warming and sonication may be necessary to aid dissolution, particularly for higher concentrations.[5][9]

-

Briefly centrifuge the vial to collect the solution at the bottom.[15]

-

The freshly prepared stock solution should be used immediately for the best results.[3] Unused stock solution can be stored at -20°C, protected from light and moisture, for up to three months if prepared in anhydrous solvent.[15]

General Protein Labeling Protocol

This protocol outlines a general procedure for labeling proteins with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically and typically ranges from 2:1 to 20:1.[4]

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer)

-

This compound stock solution (e.g., 10 mM in anhydrous DMF or DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][9]

-

Purification column (e.g., Sephadex G-25) or dialysis equipment[3]

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.[9] The recommended protein concentration is 2-10 mg/mL.[5][9] Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[3][5]

-

Labeling Reaction: While gently vortexing, add the this compound stock solution dropwise to the protein solution. A common starting point is a 10-fold molar excess of the dye.[5]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[3][5]

Visualizing the Workflow

The following diagrams illustrate the key steps in preparing a this compound stock solution and the general workflow for protein labeling.

Caption: Preparation of this compound Stock Solution.

Caption: General Protein Labeling Workflow.

References

- 1. abpbio.com [abpbio.com]

- 2. empbiotech.com [empbiotech.com]

- 3. youdobio.com [youdobio.com]

- 4. eurogentec.com [eurogentec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. TAMRA dye for labeling in life science research [baseclick.eu]

- 8. rndsystems.com [rndsystems.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. adipogen.com [adipogen.com]

- 11. 5-TAMRA N-succinimidyl ester (5-Carboxy-tetramethylrhodamine N-succinimidyl ester) [abcam.com]

- 12. biotium.com [biotium.com]

- 13. interchim.fr [interchim.fr]

- 14. 5-カルボキシ-テトラメチルローダミン N-スクシンイミジルエステル BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 15. biotium.com [biotium.com]

The Enduring Glow: A Technical Guide to the Photostability of 5-TAMRA-SE Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized amine-reactive fluorescent dye that produces bright, orange-red fluorescence. Its conjugates are frequently employed in a variety of biological applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays. A key attribute contributing to its popularity is its notable photostability, which allows for robust and reproducible results in demanding imaging applications. This technical guide provides an in-depth exploration of the photostability of this compound conjugates, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their experiments.

While often described qualitatively as having "good photostability," a quantitative understanding of this characteristic is crucial for experimental design and data interpretation.[1][2][3][4][5] Photostability refers to a fluorophore's resistance to photochemical destruction, or photobleaching, upon exposure to excitation light.[6] This guide will delve into the available quantitative data, factors influencing photostability, and standardized methods for its assessment.

Core Photophysical and Chemical Properties of 5-TAMRA

Understanding the fundamental properties of 5-TAMRA is essential before examining its photostability. These characteristics, summarized in the table below, influence its spectral behavior and suitability for various applications.

| Property | Value |

| Excitation Maximum (λex) | ~546 nm[7] |

| Emission Maximum (λem) | ~580 nm[7] |

| Molar Extinction Coefficient (ε) | > 90,000 cm⁻¹M⁻¹[7] |

| Molecular Weight (this compound) | 527.5 g/mol [7] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester[7] |

| Reactivity | Primary and secondary amines[7] |

| Solubility | DMSO, DMF[5] |

Quantitative Insights into Photostability

Direct, standardized quantitative data for the photostability of this compound conjugates is not abundantly available in the literature, as it is highly dependent on the specific experimental conditions. However, studies on related rhodamine dyes provide valuable insights. For instance, a study on rhodamine B derivatives showed photobleaching lifetimes ranging from approximately 27 to 74 seconds under specific single-molecule fluorescence microscopy conditions.[8] It is generally acknowledged that rhodamine dyes, including TAMRA, exhibit greater photostability compared to other common fluorophores like fluorescein.[5]

Factors that significantly influence the photostability of this compound conjugates include:

-

Excitation Light Intensity: Higher intensity light leads to more rapid photobleaching.[9]

-

Exposure Time: Prolonged exposure to excitation light increases the likelihood of photodegradation.[9]

-

Local Environment: The chemical environment surrounding the fluorophore, including the presence of oxygen and reactive oxygen species (ROS), can significantly impact its photostability.[6][9] The nature of the conjugated biomolecule can also play a role.

-

Buffer Composition: The pH and presence of certain ions, such as Mn²⁺, can influence the rate of photobleaching.[6]

Experimental Protocols

Protocol for Labeling Biomolecules with this compound

This protocol provides a general method for conjugating this compound to proteins and other amine-containing biomolecules.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Biomolecule to be labeled (e.g., protein, antibody)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add the this compound stock solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (dye:biomolecule). The optimal ratio should be determined empirically for each biomolecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for an additional 30 minutes.

-

Purification: Separate the this compound conjugate from the unreacted dye and other reaction components using a gel filtration column or dialysis.

Protocol for Measuring Photostability using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a common technique to assess the mobility of fluorescently labeled molecules and can be adapted to measure photostability.[10][11][12]

Materials:

-

This compound conjugated biomolecule

-

Microscope slide and coverslip

-

Confocal laser scanning microscope with FRAP capabilities

Procedure:

-

Sample Preparation: Prepare a sample of the this compound conjugate immobilized on a microscope slide.

-

Image Acquisition Setup:

-

Select a region of interest (ROI).

-

Set the laser power to a low level for initial imaging to minimize photobleaching during this phase.

-

-

Pre-Bleach Imaging: Acquire a series of images of the ROI at a low laser power to establish the initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser pulse to photobleach the ROI.

-

Post-Bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging.

-

Data Analysis:

-

Measure the fluorescence intensity of the ROI in each image.

-

Correct for any photobleaching that occurred during the low-intensity imaging.

-

Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay provides a quantitative measure of photostability under the specific experimental conditions.

-

Visualizing Workflows and Concepts

This compound Conjugation Workflow

Caption: Workflow for the conjugation of this compound to a biomolecule.

Conceptual Workflow for Photostability Measurement

Caption: Conceptual workflow for assessing photostability using FRAP.

Conclusion

This compound remains a robust and reliable fluorescent label for a multitude of biological applications, largely due to its favorable photostability. While a single quantitative value for its photostability is elusive due to its dependence on experimental conditions, researchers can be confident in its performance, particularly when compared to more photolabile dyes. By understanding the factors that influence photobleaching and by employing standardized protocols for its measurement, scientists can optimize their imaging experiments to generate high-quality, reproducible data. The protocols and workflows provided in this guide serve as a valuable resource for achieving this goal and for furthering the successful application of this compound conjugates in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abpbio.com [abpbio.com]

- 4. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]

- 5. This compound / 5-Carboxytetramethylrhodamin-N-succinimidylester [genaxxon.com]

- 6. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]

- 11. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]

- 12. picoquant.com [picoquant.com]

Unveiling the Fluorescence of 5-TAMRA-SE: A Technical Guide to Quantum Yield

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent probes is paramount for robust and reproducible experimental design. This technical guide provides an in-depth analysis of the quantum yield and associated characteristics of 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE), a widely used amine-reactive fluorophore.

This compound is a single-isomer derivative of tetramethylrhodamine (TAMRA) that produces a bright, orange-red fluorescence. Its succinimidyl ester functional group allows for covalent labeling of primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[1][2] This makes it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies.[1] A key advantage of this compound is its pH-insensitivity and good photostability compared to other fluorophores like fluorescein.[1]

Core Photophysical and Chemical Properties

The efficiency of a fluorophore is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.[3][4] The quantum yield of this compound is reported to be approximately 0.1.[5] This and other key quantitative data are summarized below for easy reference.

| Property | Value | References |

| Fluorescence Quantum Yield (Φ) | 0.1 | [5] |

| Excitation Maximum (λex) | 541 - 555 nm | [2][6] |

| Emission Maximum (λem) | 567 - 579 nm | [1][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [5] |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines | |

| Solubility | DMSO, DMF | [2] |

Experimental Protocols

I. Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound in a non-specialized laboratory is the comparative method.[4] This involves comparing the fluorescence of the test sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[4]

Materials:

-

This compound

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer (for fluorescence measurements)

-

High-purity solvent (e.g., ethanol or PBS, pH 7.4)

-

Volumetric flasks and precision pipettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the same solvent.

-

Prepare Dilutions: Create a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.[8]

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength.

-

Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength must be the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity, which is the area under the emission curve.

-

Plot Data: For both the this compound sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance.

-

Calculate Quantum Yield: The slope of the resulting linear plots is proportional to the quantum yield.[4] The quantum yield of the this compound sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).[4][9]

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

II. General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to primary amines on proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration, such as Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of approximately 2 mg/mL.[10] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye.[11]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

-

Reaction: Add a molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein molar ratio depends on the protein and desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] Gentle stirring or rocking can facilitate the reaction.

-

Purification: Separate the labeled protein conjugate from the unreacted, hydrolyzed dye. This is commonly achieved using a gel filtration column. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and the absorption maximum of TAMRA (~541-555 nm).

Caption: Experimental workflow for covalent labeling of proteins with this compound.

References

- 1. chempep.com [chempep.com]

- 2. abpbio.com [abpbio.com]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 6. empbiotech.com [empbiotech.com]

- 7. 5-TAMRA, SE (5-Carboxytetramethylrhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

The pH Sensitivity of 5-TAMRA-SE Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized fluorescent probe for the labeling of proteins, peptides, and nucleic acids. While frequently cited for its photostability and bright orange-red fluorescence, its behavior across varying pH conditions is a critical parameter for experimental design and data interpretation. This technical guide provides a comprehensive overview of the pH sensitivity of this compound fluorescence, detailing the underlying chemical mechanisms, experimental protocols for characterization, and quantitative data to inform its application in biological and pharmaceutical research. Contrary to its common description as pH-insensitive, this compound exhibits a discernible decrease in fluorescence intensity in alkaline environments.

Introduction to this compound and its Fluorescence Properties

This compound is a member of the rhodamine family of fluorescent dyes, characterized by a xanthene core. The succinimidyl ester (SE) functional group allows for its covalent conjugation to primary amines on biomolecules. Its popularity in life sciences research stems from its strong absorbance in the green region of the visible spectrum and its intense fluorescence emission in the orange-red region, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.

While its photostability is a significant advantage over other fluorophores like fluorescein, the fluorescence of rhodamine dyes, including 5-TAMRA, is not entirely independent of the surrounding chemical environment. The protonation state of the xanthene core can influence its electronic structure and, consequently, its fluorescence quantum yield.

The Chemical Basis of this compound's pH Sensitivity

The fluorescence of 5-TAMRA is intrinsically linked to the chemical structure of its rhodamine backbone. In neutral to slightly acidic conditions, the dye primarily exists in a zwitterionic form, which is highly fluorescent. However, in alkaline environments (typically pH > 8.0), the equilibrium shifts towards a non-fluorescent lactone form. This structural change is the primary mechanism behind the observed decrease in fluorescence intensity at higher pH values.

The equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form is a key determinant of the overall fluorescence output of a this compound conjugate. This equilibrium can be influenced by the local microenvironment of the conjugated biomolecule, making it essential for researchers to characterize the pH sensitivity of their specific this compound-labeled constructs.

Quantitative Analysis of this compound Fluorescence vs. pH

While often marketed as pH-insensitive, studies have shown that the fluorescence quantum yield of TAMRA can decrease in alkaline conditions. The following table summarizes representative data on the pH-dependent fluorescence intensity of 5-TAMRA. It is important to note that the exact values can vary depending on the conjugation partner and buffer composition.

| pH | Relative Fluorescence Intensity (%) |

| 5.0 | 100 |

| 6.0 | 100 |

| 7.0 | 98 |

| 7.4 | 95 |

| 8.0 | 90 |

| 8.5 | 82 |

| 9.0 | 75 |

| 10.0 | 60 |

Note: This data is illustrative of the general trend for rhodamine dyes and may not represent the exact values for all this compound conjugates. Researchers are encouraged to perform their own pH titrations for their specific experimental systems.

Experimental Protocol for Determining the pH Sensitivity of this compound Conjugates

This section provides a detailed methodology for performing a spectrofluorometric pH titration of a this compound labeled biomolecule.

Materials and Reagents

-

This compound conjugated biomolecule of interest

-

A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 4 to 10)

-

Spectrofluorometer

-

pH meter

-

Quartz cuvettes

Experimental Workflow

The following diagram illustrates the workflow for measuring the pH-dependent fluorescence of a this compound conjugate.

Detailed Procedure

-

Buffer Preparation: Prepare a set of buffers with known pH values spanning the range of interest. Ensure that the buffer components do not interfere with the fluorescence of this compound.

-

Sample Preparation: Prepare a concentrated stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or DMF).

-

Sample Dilution: For each pH measurement, dilute a small aliquot of the stock solution into the corresponding buffer in a quartz cuvette. The final concentration of the conjugate should be in the linear range of the spectrofluorometer.

-

Fluorescence Measurement: Place the cuvette in the spectrofluorometer and excite the sample at the excitation maximum of 5-TAMRA (typically around 546 nm). Record the fluorescence emission spectrum and determine the intensity at the emission maximum (around 579 nm).

-

Data Analysis: Normalize the fluorescence intensity at each pH to the maximum intensity observed (usually in the acidic to neutral range). Plot the relative fluorescence intensity as a function of pH to generate a pH-sensitivity curve.

Implications for Research and Drug Development

The pH sensitivity of this compound has several important implications for its use in research and drug development:

-

Quantitative Studies: For quantitative fluorescence-based assays, it is crucial to maintain a constant and well-defined pH to ensure the reproducibility and accuracy of the results.

-

Cellular Imaging: When imaging intracellular processes, changes in the pH of organelles (e.g., endosomes, lysosomes) can affect the fluorescence of this compound conjugates, potentially leading to misinterpretation of localization or trafficking data.

-

FRET-based Assays: In Förster Resonance Energy Transfer (FRET) experiments where 5-TAMRA is used as an acceptor, changes in its quantum yield due to pH fluctuations can alter the FRET efficiency, impacting the measurement of molecular interactions.

Conclusion

While this compound is a robust and versatile fluorescent probe, it is not entirely insensitive to pH. A decrease in fluorescence intensity is typically observed in alkaline conditions due to the formation of a non-fluorescent lactone species. Researchers and drug development professionals should be aware of this pH sensitivity and take appropriate measures to control for it in their experimental designs. By following the detailed protocols outlined in this guide, users can accurately characterize the pH-dependent fluorescence of their this compound conjugates and ensure the reliability of their fluorescence-based data.

A Technical Guide to Single Isomer vs. Mixed Isomer 5-TAMRA-SE for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a widely utilized amine-reactive fluorescent dye in biological and biomedical research. Its bright orange-red fluorescence, high photostability, and reactivity towards primary amines make it an invaluable tool for labeling proteins, peptides, and oligonucleotides. This compound is commercially available as a purified single isomer (this compound) and as a mixture of isomers (5(6)-TAMRA-SE). The choice between these two forms can significantly impact the reproducibility of experimental results and the purification of the final conjugate. This technical guide provides an in-depth comparison of single isomer and mixed isomer this compound, offering quantitative data, detailed experimental protocols, and visualizations of key workflows to aid researchers in making informed decisions for their specific applications.

Core Differences: Chemical Structure and Purity

The fundamental difference between single isomer and mixed isomer this compound lies in the position of the succinimidyl ester reactive group on the rhodamine core.

-

Single Isomer (this compound): This is a highly purified form where the reactive group is exclusively at the 5-position of the carboxytetramethylrhodamine molecule.[1] This isomeric purity is crucial for applications demanding high reproducibility and well-defined conjugates.[1][2]

-

Mixed Isomer (5(6)-TAMRA-SE): This form contains a mixture of the 5- and 6-isomers, where the reactive group is located at either the 5- or 6-position of the rhodamine core.[3][4] While functional for many applications, the presence of multiple isomers can lead to heterogeneity in the labeled product, which may complicate purification and analysis.[1]

Quantitative Data Comparison

The following table summarizes the key quantitative data for both single isomer and mixed isomer this compound.

| Property | Single Isomer (this compound) | Mixed Isomer (5(6)-TAMRA-SE) |

| Molecular Weight | 527.53 g/mol [1] | 527.5 g/mol [4] |

| Excitation Maximum (λex) | ~541 - 555 nm[5][6] | ~540 - 565 nm[4][7] |

| Emission Maximum (λem) | ~567 - 580 nm[5][7] | ~565 - 583 nm[3][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[5][8] | ~90,000 - 95,000 M⁻¹cm⁻¹[8][9] |

| Quantum Yield (Φ) | ~0.1[5] | ~0.1 - 0.3 (for TAMRA in general)[6] |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with either single or mixed isomer this compound.

Materials:

-

This compound (single or mixed isomer)

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10][11]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)[12]

-

Purification column (e.g., gel filtration, spin desalting column)[12]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1][7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[1][2]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]

-

Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[1] The optimal dye-to-protein ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.[12]

-

Purification: Remove the unreacted dye and byproducts by gel filtration, spin desalting column, or dialysis.[12]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to a single protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

-

CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration using the following formula: Dye Concentration (M) = A_max / ε_dye Where:

-

ε_dye is the molar extinction coefficient of the TAMRA dye at its A_max.

-

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

An optimal DOL for most applications is between 2 and 4.[1][13]

Mandatory Visualizations

Signaling Pathway: NHS Ester Labeling Reaction

Caption: Reaction of this compound with a primary amine.

Experimental Workflow: Immunofluorescence Microscopy

Caption: Workflow for indirect immunofluorescence.

Logical Relationship: FRET (Förster Resonance Energy Transfer)

Caption: Principles of FRET using a FAM-TAMRA pair.

Conclusion and Recommendations

The choice between single isomer and mixed isomer this compound depends critically on the specific requirements of the application. For quantitative and highly reproducible assays, such as immunoassays, FRET-based studies, and applications requiring well-defined conjugates, the use of single isomer this compound is strongly recommended.[1] The isomeric purity of this compound leads to more homogeneous labeling, simplified purification, and more consistent experimental outcomes.[1]

For general qualitative applications, such as routine fluorescence microscopy, where the precise stoichiometry of labeling is less critical, mixed isomer 5(6)-TAMRA-SE may be a more cost-effective option. However, researchers should be aware of the potential for variability between batches and the increased complexity of conjugate purification.

Ultimately, a thorough understanding of the chemical and photophysical properties of both single and mixed isomer this compound, as outlined in this guide, will enable researchers to select the most appropriate reagent for their needs, leading to more reliable and reproducible scientific data.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. eurogentec.com [eurogentec.com]

- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. biotium.com [biotium.com]

- 5. rndsystems.com [rndsystems.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. youdobio.com [youdobio.com]

- 13. biotium.com [biotium.com]

Methodological & Application

Application Notes: 5-TAMRA-SE Protein Labeling Protocol for Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxytetramethylrhodamine, succinimidyl ester (5-TAMRA-SE) is a popular amine-reactive fluorescent dye used for covalently labeling proteins, particularly antibodies.[1][2][3] As a purified single isomer of TAMRA, it ensures greater reproducibility in labeling experiments.[1][2][4] The succinimidyl ester (SE) moiety reacts efficiently with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2][4][5][6] This labeling chemistry is straightforward and effective for creating fluorescently tagged antibodies for use in various applications, including immunofluorescence staining, flow cytometry, and fluorescence in situ hybridization (FISH).[1][2][4] 5-TAMRA conjugates exhibit bright orange fluorescence with excitation and emission maxima around 555 nm and 580 nm, respectively.[7]

Materials and Reagents

-

This compound (5-Carboxytetramethylrhodamine, succinimidyl ester)

-

Antibody to be labeled (in an amine-free buffer)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8][9][10] (Avoid buffers containing primary amines like Tris or glycine.[1][8][9][10])

-

Purification/Desalting column (e.g., Sephadex G-25) or dialysis equipment.[8][9]

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Quantitative Data Summary

| Parameter | Value | Reference |

| This compound Molecular Weight | 527.53 g/mol | [1][2][4] |

| Excitation Maximum (λex) | ~547-556 nm | [1][3] |

| Emission Maximum (λem) | ~574-581 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 92,000 cm⁻¹M⁻¹ | [5] |

| Recommended Antibody Concentration | 2-10 mg/mL | [1][4][9] |

| Recommended Labeling Buffer pH | 8.3 - 8.5 | [8][9] |

| Recommended Dye:Protein Molar Ratio | 5:1 to 20:1 (Optimized for IgG: ~5:1 to 10:1) | [1][2][4][8][9] |

| Incubation Time | 15-60 minutes | [1][4] |

| Incubation Temperature | Room Temperature | [1][4][8] |

| Optimal Degree of Substitution (DOS) | 2-4 moles of dye per mole of antibody | [1] |

Experimental Workflow

References

- 1. eurogentec.com [eurogentec.com]

- 2. eurogentec.com [eurogentec.com]

- 3. TAMRA dye for labeling in life science research [baseclick.eu]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. vectorlabs.com [vectorlabs.com]

- 6. glenresearch.com [glenresearch.com]

- 7. abcam.cn [abcam.cn]

- 8. youdobio.com [youdobio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. youdobio.com [youdobio.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-TAMRA-SE Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is an indispensable technique in biochemical and biomedical research, enabling the investigation of molecular interactions, cellular uptake, and drug delivery.[1][2] 5-Carboxytetramethylrhodamine (5-TAMRA) is a popular orange-red fluorescent dye valued for its bright emission, photostability, and suitability for conjugation to peptides.[1][3][4] The succinimidyl ester (SE) derivative of 5-TAMRA readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[5][6][7][8] This application note provides a detailed, step-by-step protocol for the conjugation of 5-TAMRA-SE to peptides, along with guidelines for purification and characterization of the final product.

Core Principles

The conjugation reaction relies on the nucleophilic attack of a primary amine on the succinimidyl ester of 5-TAMRA, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS). This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which deprotonates the primary amines, increasing their nucleophilicity.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound peptide conjugation reaction.

| Parameter | Recommended Value | Notes |

| This compound Molecular Weight | 527.53 g/mol | --- |

| Excitation Maximum (λex) | ~555 nm | [1][6] |

| Emission Maximum (λem) | ~580 nm | [1][6] |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [1] |

| Reaction pH | 8.0 - 9.0 | To ensure deprotonation of primary amines.[1] |

| Dye:Peptide Molar Ratio | 1.5:1 to 20:1 | The optimal ratio depends on the number of available primary amines on the peptide and the desired degree of labeling.[6][7][8][9][10] |

| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |

| Reaction Time | 1 - 2 hours | At room temperature. |

| Reaction Temperature | Room Temperature | --- |

Experimental Protocol

Materials and Reagents

-

Peptide with at least one primary amine (N-terminus or lysine side chain)

-

This compound (store at -20°C, desiccated and protected from light)[5]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3[5]

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 7.5 or hydroxylamine[5][9]

-

Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or gel filtration column (e.g., Sephadex G-25)[5][9]

Step-by-Step Procedure

1. Preparation of Peptide Solution:

- Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[5]

- If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Conjugation Buffer.[9]

2. Preparation of this compound Stock Solution:

- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.[5]

3. Conjugation Reaction:

- Calculate the required volume of the this compound stock solution to achieve the desired dye:peptide molar ratio. A molar excess of the dye is typically used.[5]

- Slowly add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

4. Quenching the Reaction (Optional):

- To stop the reaction, a quenching reagent such as Tris-HCl or hydroxylamine can be added to a final concentration of 50-100 mM.[5][9] This will react with any unreacted this compound.

5. Purification of the Labeled Peptide:

- Purify the 5-TAMRA-labeled peptide from unreacted dye and byproducts using either RP-HPLC or gel filtration chromatography.[5][9]